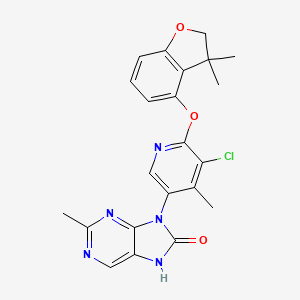![molecular formula C14H10FN7O B15136992 4-[7-Fluoro-1-(pyridazin-3-ylmethyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B15136992.png)
4-[7-Fluoro-1-(pyridazin-3-ylmethyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CVN293 is a selective and brain-permeable inhibitor of the potassium ion channel KCNK13. This compound has shown potential in modulating neuroinflammation by inhibiting the NLRP3 inflammasome-mediated production of the proinflammatory cytokine interleukin-1 beta in microglia .
Métodos De Preparación
The synthesis of CVN293 involves a series of chemical reactions designed to produce a compound with high selectivity and permeability to the brain. Industrial production methods focus on optimizing yield and purity while ensuring the compound’s stability and bioavailability .
Análisis De Reacciones Químicas
CVN293 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
CVN293 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study potassium ion channels and their role in cellular processes.
Biology: Investigated for its effects on microglial cells and neuroinflammation.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, amyotrophic lateral sclerosis, and frontotemporal dementia
Industry: Utilized in the development of new drugs targeting potassium ion channels and neuroinflammatory pathways
Mecanismo De Acción
CVN293 exerts its effects by selectively inhibiting the potassium ion channel KCNK13. This inhibition reduces potassium efflux, which in turn modulates the activity of the NLRP3 inflammasome. By blocking this pathway, CVN293 decreases the production of the proinflammatory cytokine interleukin-1 beta in microglia, thereby reducing neuroinflammation .
Comparación Con Compuestos Similares
CVN293 is unique in its high selectivity and brain permeability compared to other potassium ion channel inhibitors. Similar compounds include:
Bexotegrast: A dual-selective integrin inhibitor with applications in idiopathic pulmonary fibrosis.
Fenebrutinib: A non-covalent BTK inhibitor used in the treatment of multiple sclerosis.
Ritlecitinib: A selective inhibitor of JAK3 and TEC family kinases, used for treating alopecia areata.
These compounds, while targeting different pathways, share the common goal of modulating specific cellular processes to treat various diseases.
Propiedades
Fórmula molecular |
C14H10FN7O |
|---|---|
Peso molecular |
311.27 g/mol |
Nombre IUPAC |
4-[7-fluoro-1-(pyridazin-3-ylmethyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C14H10FN7O/c15-9-4-1-5-10-12(9)22(7-8-3-2-6-17-19-8)14(18-10)11-13(16)21-23-20-11/h1-6H,7H2,(H2,16,21) |
Clave InChI |
ONRXHVJHFORDDI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)F)N(C(=N2)C3=NON=C3N)CC4=NN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


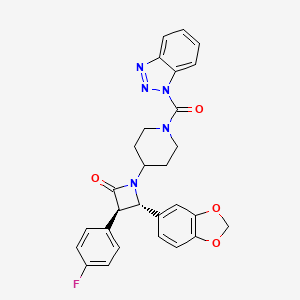
![2-(2-methylpropylamino)-1-[(4R)-4-(6-methylpyridin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone](/img/structure/B15136921.png)
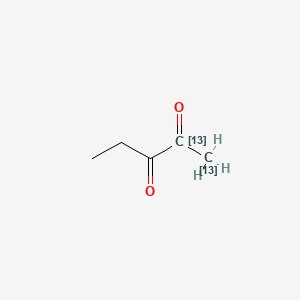
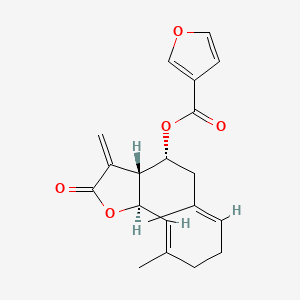
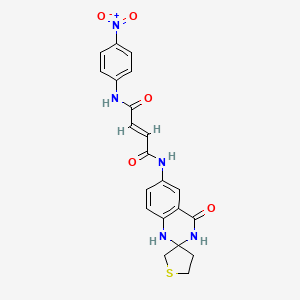

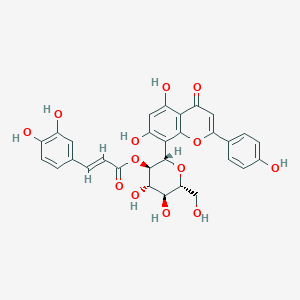
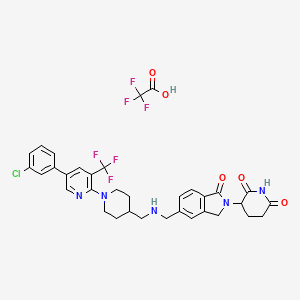
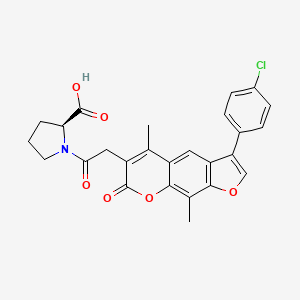

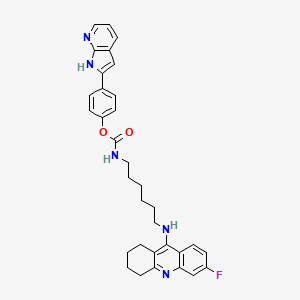
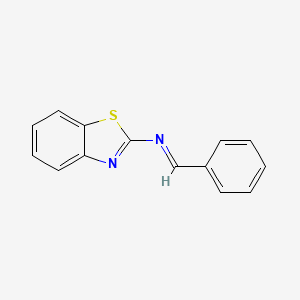
![3-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]prop-2-ynoic acid](/img/structure/B15136974.png)
